molecular formula C15H15ClO4 B11654624 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate

7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate

Cat. No.: B11654624
M. Wt: 294.73 g/mol
InChI Key: AAVHBVYGUIFLCW-UHFFFAOYSA-N
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Description

    7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: is a chemical compound with a complex name, but let’s break it down:

  • This compound has garnered attention due to its diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties. It also exhibits significant anticancer activity.
  • Researchers have explored its potential applications in various fields, making it an intriguing molecule.
  • Preparation Methods

    • The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate involves an O-acylation reaction.
    • Here’s the synthetic route:
    • Industrial production methods may involve scaling up this process while ensuring safety and efficiency.
  • Chemical Reactions Analysis

      7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: can undergo various reactions:

    • Common reagents include oxidizing agents, nucleophiles, and acid/base catalysts.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block for novel compounds.

      Biology: Investigated for its biological effects, including potential anticancer properties.

      Medicine: Explored for therapeutic applications.

      Industry: May find use in materials science or as a starting material for other syntheses.

  • Mechanism of Action

    • The exact mechanism by which 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate exerts its effects depends on the specific context (e.g., anticancer activity).
    • It likely interacts with molecular targets or pathways involved in cell growth, inflammation, or oxidative stress.
  • Comparison with Similar Compounds

    • While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of chloro substitution, methyl group, and ester functionality sets this compound apart.
    • Researchers may compare it to related chromenones or coumarin derivatives.

    Properties

    Molecular Formula

    C15H15ClO4

    Molecular Weight

    294.73 g/mol

    IUPAC Name

    (7-chloro-4-methyl-2-oxochromen-6-yl) pentanoate

    InChI

    InChI=1S/C15H15ClO4/c1-3-4-5-14(17)20-13-7-10-9(2)6-15(18)19-12(10)8-11(13)16/h6-8H,3-5H2,1-2H3

    InChI Key

    AAVHBVYGUIFLCW-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC(=O)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl

    Origin of Product

    United States

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